3-(2-Chloroanilino)propanoic acid physical and chemical properties
3-(2-Chloroanilino)propanoic acid physical and chemical properties
An In-Depth Technical Guide to 3-(2-Chloroanilino)propanoic Acid
This guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Chloroanilino)propanoic acid, tailored for researchers, scientists, and professionals in drug development. By synthesizing available data and applying established chemical principles, this document offers field-proven insights into the characterization, synthesis, and handling of this compound.
Introduction and Core Identifiers
3-(2-Chloroanilino)propanoic acid is a substituted β-alanine derivative. Its structure, featuring a carboxylic acid, a secondary amine, and a chlorinated aromatic ring, makes it an interesting scaffold for medicinal chemistry and materials science. The presence of these functional groups dictates its chemical behavior, potential for hydrogen bonding, and reactivity profile. Understanding its fundamental properties is the first step in unlocking its potential for novel applications.
This molecule is identified by the following key descriptors:
| Identifier | Value | Source |
| IUPAC Name | 3-(2-chloroanilino)propanoic acid | N/A |
| CAS Number | 21617-10-7 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 199.63 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C(=C1)NCCC(=O)O)Cl | N/A |
Physical and Chemical Properties
Direct experimental data for 3-(2-Chloroanilino)propanoic acid is not widely available in public literature. However, we can infer its expected properties based on its constituent functional groups and data from structurally analogous compounds, such as other substituted propanoic acids and chloroanilines.
| Property | Predicted/Expected Value | Rationale and Comparative Insights |
| Physical Form | White to off-white or pale yellow crystalline solid. | Based on similar compounds like 3-(2-Chlorophenyl)propionic acid which appears as white to yellow powder or crystals.[3] |
| Melting Point | >100 °C (Decomposition may occur) | The presence of both a carboxylic acid and an amine allows for strong intermolecular hydrogen bonding, likely resulting in a relatively high melting point compared to non-polar analogues. For context, the related 3-(2-chlorophenyl)propionic acid has a melting point of 93-95°C.[4] |
| Boiling Point | Not available; likely to decompose upon heating. | Carboxylic acids with amine functionalities often decompose at high temperatures before reaching a boiling point at atmospheric pressure. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | The carboxylic acid group imparts some water solubility, but the chlorinated phenyl ring is hydrophobic. Solubility in water is expected to be pH-dependent, increasing significantly at basic pH due to deprotonation of the carboxylic acid. The solubility profile of the related 2-(3-chlorophenoxy)propionic acid shows high solubility in solvents like acetone, ethanol, and DMSO.[5] |
| pKa | Carboxylic Acid (pKa₁): ~4.0-5.0; Anilino-Amine (pKa₂): ~2.0-3.0 | The carboxylic acid pKa is typical for propanoic acid derivatives.[6][7] The electron-withdrawing effect of the chloro-substituted phenyl group is expected to decrease the basicity (lower the pKa) of the aniline nitrogen compared to a non-substituted aniline. |
Proposed Synthesis Pathway
The most direct and logical route for the synthesis of 3-(2-Chloroanilino)propanoic acid is through a Michael addition (aza-Michael reaction) of 2-chloroaniline to acrylic acid. This reaction is a well-established method for forming β-amino acids.
Caption: Proposed workflow for the synthesis of 3-(2-Chloroanilino)propanoic acid.
Experimental Protocol: Synthesis
This protocol is adapted from similar syntheses of related anilinopropanoic acids.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as ethanol or water.
-
Addition of Reactant: Slowly add acrylic acid (1.1 eq) to the stirred solution. The reaction can be exothermic, and controlling the addition rate is crucial. An ice bath may be used to maintain room temperature during addition.
-
Reaction Conditions: Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating accelerates the rate of the Michael addition. However, prolonged heating can lead to side reactions. Room temperature reaction is slower but often yields a cleaner product. The choice depends on the reactivity of the specific aniline.
-
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold solvent (the same as used for the reaction) to remove unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield 3-(2-Chloroanilino)propanoic acid. Further purification can be achieved by recrystallization if necessary.
-
Self-Validation: The identity and purity of the synthesized product must be confirmed using the analytical methods described in the following sections (e.g., NMR, MS, and melting point determination).
-
Chemical Reactivity and Stability
The reactivity of 3-(2-Chloroanilino)propanoic acid is governed by its three primary functional domains:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions), amidation (with amines using coupling agents), and reduction to the corresponding primary alcohol (using strong reducing agents like LiAlH₄).
-
Secondary Aromatic Amine: The nitrogen is nucleophilic and can be further alkylated or acylated. Its basicity is reduced due to the electron-withdrawing nature of the adjacent chloro-substituted ring.
-
Chlorinated Aromatic Ring: The chloro-substituent deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to itself.
The compound should be stored in a cool, dry place away from strong oxidizing agents.[3] Stability towards light and air should be assessed empirically, but compounds containing aniline moieties can be susceptible to oxidation and discoloration over time.
Analytical and Spectroscopic Characterization
A robust analytical workflow is essential for confirming the identity and purity of the compound, which is critical in drug development.
Caption: Standard workflow for purity analysis using Reverse-Phase HPLC.
Protocol: Purity Determination by RP-HPLC
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute with the mobile phase to a working concentration of ~50-100 µg/mL.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a standard starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
-
Analysis: Inject 10 µL of the sample. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
-
Causality: Reverse-phase HPLC separates compounds based on hydrophobicity. The acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape and retention.
-
Expected Spectroscopic Data
-
¹H NMR: Expect signals for the aromatic protons (multiplets in the ~6.7-7.4 ppm range), two methylene groups (-CH₂-CH₂-) appearing as triplets in the ~2.5-3.8 ppm range, a broad singlet for the amine proton (-NH-), and a broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700-1725 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and C-Cl stretches in the fingerprint region.[9]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) should be observed at m/z = 199. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the [M]⁺ peak) would be a key diagnostic feature. Common fragmentation patterns for propanoic acids include the loss of the carboxyl group.[10][11] Analytical methods using GC/MS have been developed for similar chlorinated compounds and could be adapted.[12][13]
Safety, Handling, and Disposal
-
Hazard Classification (Predicted):
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14][15]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[15]
-
Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.[17]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15][16]
-
Skin Contact: Remove contaminated clothing and wash affected area with soap and water. Seek medical attention if irritation persists.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16]
Disposal
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of via a licensed waste disposal company.[14][15]
References
-
National Institute of Standards and Technology (NIST). (n.d.). Propanoic acid, 3-chloro-2,2-dimethyl-. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). 2-Chloropropionic acid. PubChem. [Link]
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Sparrow, C. R., Walker Jr, E. H., & Fronczek, F. R. (2008). 3-(2-Acetylanilino)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2359. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). 3-((3-Chlorophenyl)amino)propanoic acid. PubChem. [Link]
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NextSDS. (n.d.). 3-(2-CHLOROANILINO)PROPANOIC ACID — Chemical Substance Information. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. PubChem. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. [Link]
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Brown, P. (2026). Mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
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Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Propanoic acid, 2-chloro-. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.).
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Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. [Link]
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SciSpace. (2008). 3-(2-Acetyl-anilino)propanoic acid. [Link]
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Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]
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Wikipedia. (n.d.). Propionic acid. [Link]
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Study.com. (2025). Propanoic Acid Formula, Structure & Properties. [Link]
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